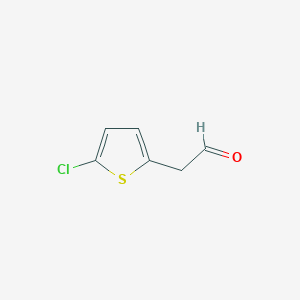

2-(5-Chlorothiophen-2-yl)acetaldehyde

Description

2-(5-Chlorothiophen-2-yl)acetaldehyde is a heterocyclic aldehyde featuring a thiophene ring substituted with a chlorine atom at the 5-position and an acetaldehyde group (-CH₂CHO) at the 2-position.

Properties

Molecular Formula |

C6H5ClOS |

|---|---|

Molecular Weight |

160.62 g/mol |

IUPAC Name |

2-(5-chlorothiophen-2-yl)acetaldehyde |

InChI |

InChI=1S/C6H5ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,4H,3H2 |

InChI Key |

FGRVARMQFNVHIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)acetaldehyde typically involves the chlorination of thiophene derivatives followed by formylation. One common method includes the use of 5-chlorothiophene-2-carboxaldehyde as a starting material, which undergoes reduction to yield the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production methods for 2-(5-Chlorothiophen-2-yl)acetaldehyde are not well-documented in the literature. the general approach would likely involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: 2-(5-Chlorothiophen-2-yl)acetic acid.

Reduction: 2-(5-Chlorothiophen-2-yl)ethanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of thiophene derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)acetaldehyde is not well-documented. its effects are likely related to its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved would depend on the specific derivatives and their interactions with biological systems.

Comparison with Similar Compounds

Aldehyde vs. Ketone Derivatives

- 2-Chloro-5-thiophenecarboxaldehyde (CAS 34730-20-6, similarity score: 0.82): Molecular formula: C₅H₃ClOS (146.52 g/mol). Features a formyl (-CHO) group directly attached to the thiophene ring.

- 1-(4-Chlorothiophen-2-yl)ethanone (CAS 42518-98-9, similarity score: 0.73): Molecular formula: C₆H₅ClOS (160.62 g/mol). Substitution of the aldehyde with a ketone (-COCH₃) group reduces electrophilicity, making it less reactive toward nucleophilic additions compared to aldehydes .

Carboxylic Acid Derivatives

- 2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic acid (CAS unlisted):

Structural Isomerism and Substituent Effects

- 2-Chloro-2-phenylacetaldehyde (CAS unlisted):

- Molecular formula: C₈H₇ClO (154.59 g/mol).

- Despite its phenyl (vs. thiophene) backbone, this compound illustrates how substituent positioning affects properties. Its lower boiling point and shorter GC retention time compared to isomers (e.g., 2-(3-chlorophenyl)acetaldehyde) highlight the role of molecular geometry in volatility and chromatographic behavior .

Analytical Data and Stability

- GC Retention Behavior :

- In , isomers like 2-(2-chlorophenyl)acetaldehyde and 2-(3-chlorophenyl)acetaldehyde exhibit distinct retention times due to chlorine positioning. Extrapolating this to thiophene derivatives, the 5-chloro substitution in the target compound likely increases polarity compared to 4-chloro analogs, leading to longer GC retention times .

- Artifact Formation :

- Acetaldehyde derivatives, including the target compound, may form artifacts during GC analysis (e.g., oxidation or decomposition in Teflon tubing under ozone exposure). This necessitates careful handling to avoid analytical inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.